molecular formula C8H12FNO4 B047056 2-Mdatfo CAS No. 121496-67-1

2-Mdatfo

Cat. No.: B047056
CAS No.: 121496-67-1
M. Wt: 205.18 g/mol
InChI Key: XOBKCFKVDMYWCW-YQXRAVKXSA-N
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Description

2-Mdatfo (full chemical name undisclosed in the provided evidence) is a compound whose structural and functional properties are of interest in specialized chemical research. For instance, hybrid ligands and coordination compounds (e.g., phosphine-alkene systems discussed in ) often serve as analogs in catalytic applications, suggesting that this compound may belong to a class of multidentate ligands or organometallic complexes .

Properties

CAS No.

121496-67-1

Molecular Formula

C8H12FNO4

Molecular Weight

205.18 g/mol

IUPAC Name

(3aR,5R,6S,7R,7aR)-6-fluoro-5-(hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]oxazol-7-ol

InChI

InChI=1S/C8H12FNO4/c1-3-10-6-7(12)5(9)4(2-11)14-8(6)13-3/h4-8,11-12H,2H2,1H3/t4-,5-,6-,7+,8+/m1/s1

InChI Key

XOBKCFKVDMYWCW-YQXRAVKXSA-N

SMILES

CC1=NC2C(C(C(OC2O1)CO)F)O

Isomeric SMILES

CC1=N[C@@H]2[C@H]([C@@H]([C@H](O[C@@H]2O1)CO)F)O

Canonical SMILES

CC1=NC2C(C(C(OC2O1)CO)F)O

Synonyms

2-MDATFO
2-methyl-(3,6-di-O-acetyl-1,2,4-trideoxy-4-fluoroglucopyrano)-(2,1-d)-2-oxazoline

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Ar,5r,6s,7r,7ar)-6-fluoro-5-(hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d][1,3]oxazol-7-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrano Ring: The initial step involves the formation of the tetrahydropyrano ring through a cyclization reaction. This can be achieved by reacting a suitable diol with an aldehyde or ketone under acidic or basic conditions.

    Introduction of the Oxazole Ring: The next step involves the formation of the oxazole ring. This can be accomplished by reacting the intermediate with an appropriate amine and a carboxylic acid derivative, such as an ester or an acid chloride, under dehydrating conditions.

    Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, typically using formaldehyde or paraformaldehyde in the presence of a base.

Industrial Production Methods

Industrial production of (3Ar,5r,6s,7r,7ar)-6-fluoro-5-(hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d][1,3]oxazol-7-ol may involve optimized versions of the synthetic routes mentioned above. These methods are designed to maximize yield, purity, and cost-effectiveness. Key considerations in industrial production include the selection of efficient catalysts, reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound (3Ar,5r,6s,7r,7ar)-6-fluoro-5-(hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d][1,3]oxazol-7-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The oxazole ring can be reduced to form a dihydrooxazole using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide or potassium thiocyanate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium azide (NaN₃), potassium thiocyanate (KSCN)

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes

    Reduction: Dihydrooxazoles

    Substitution: Azides, thiocyanates

Scientific Research Applications

The compound (3Ar,5r,6s,7r,7ar)-6-fluoro-5-(hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d][1,3]oxazol-7-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure and functional groups make it a potential candidate for studying enzyme interactions and biological pathways.

    Medicine: It may have potential therapeutic applications due to its ability to interact with specific molecular targets.

    Industry: The compound can be used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (3Ar,5r,6s,7r,7ar)-6-fluoro-5-(hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d][1,3]oxazol-7-ol involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxymethyl group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate enzymes, modulate receptor activity, or interfere with cellular processes, depending on the context of its use.

Comparison with Similar Compounds

Research Findings and Challenges

  • Data Limitations : The absence of explicit data on this compound in the provided evidence underscores the need to consult specialized databases (e.g., MCF2Chem in ) or experimental studies for precise comparisons.
  • Analytical Challenges: As noted in , extracting and analyzing compounds embedded in matrices (e.g., catalytic frameworks) may alter their properties, complicating direct comparisons.
  • Recent Advances : Hybrid ligands () are increasingly tailored for enantioselective catalysis, suggesting that this compound could be optimized for similar high-precision applications.

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